4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one
CAS No.: 915189-51-4
Cat. No.: VC7048999
Molecular Formula: C21H23N3O
Molecular Weight: 333.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915189-51-4 |
|---|---|
| Molecular Formula | C21H23N3O |
| Molecular Weight | 333.435 |
| IUPAC Name | 4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C21H23N3O/c1-14-8-9-15(2)16(10-14)13-24-19-7-5-4-6-18(19)22-21(24)17-11-20(25)23(3)12-17/h4-10,17H,11-13H2,1-3H3 |
| Standard InChI Key | NYVCYXJCLKBRKQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C |
Introduction
The compound 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one is a complex organic molecule featuring a benzodiazole core, a pyrrolidinone moiety, and a 2,5-dimethylphenyl substituent. This unique combination of structural elements imparts specific chemical and biological properties to the compound. Despite the lack of direct references to this specific compound in the provided search results, its structure suggests potential applications in pharmaceutical research due to its similarity to other biologically active compounds.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps:
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Formation of the Benzodiazole Core: This often involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
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Introduction of the Dimethylbenzyl Group: Alkylation of the benzodiazole core with 2,5-dimethylbenzyl chloride under basic conditions.
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Attachment of the Pyrrolidinone Moiety: This might involve coupling reactions with pyrrolidinone derivatives.
Potential Biological Activities
Compounds with benzodiazole cores are known for their potential biological activities, including enzyme inhibition and receptor modulation. The specific biological activities of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one would depend on its ability to interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
| Compound Name | Description | Biological Activity |
|---|---|---|
| Benzimidazole | Parent compound without additional substituents. | Known for various biological activities. |
| 2-(2,5-Dimethylphenyl)benzimidazole | Similar aromatic substitution but lacks the pyrrolidinone side chain. | Potential for biological activity due to its aromatic structure. |
| Pyrrolidinone Derivatives | Compounds featuring a pyrrolidinone ring without the benzodiazole core. | Often exhibit biological activity due to their ability to form hydrogen bonds. |
Research Findings and Future Directions
While specific research findings on 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one are not available, compounds with similar structures have shown promise in various therapeutic areas. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.
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